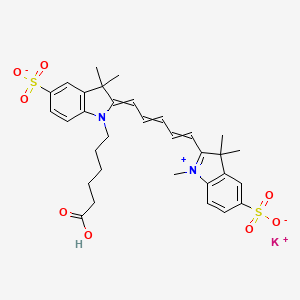
3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core, substituted with a 4-chlorophenyl group and a furan-2-yl-2-oxoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the Furan-2-yl-2-oxoethyl Group: This can be achieved through a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the quinazoline core or the carbonyl group.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Researchers might study the compound for its interactions with biological macromolecules, such as proteins or DNA.
Medicine
Therapeutic Potential: Quinazoline derivatives are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Material Science: The compound could be explored for its properties in material science, such as its potential use in organic electronics or as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of “3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include kinases, which are enzymes involved in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinazoline: A simpler analog with similar core structure.
Furan-2-yl-quinazoline: Another derivative with a furan ring.
Quinazoline-2,4-dione: The parent compound without the substituents.
Uniqueness
“3-(4-chlorophenyl)-1-(2-(furan-2-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione” is unique due to the specific combination of substituents, which may confer distinct biological activities or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H13ClN2O4 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-[2-(furan-2-yl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-7-9-14(10-8-13)23-19(25)15-4-1-2-5-16(15)22(20(23)26)12-17(24)18-6-3-11-27-18/h1-11H,12H2 |
Clé InChI |
AVSWVYSKDJLAGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107265.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107266.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107274.png)
![2-(Butylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol](/img/structure/B14107278.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B14107286.png)

![N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107307.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B14107316.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14107324.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14107332.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)

![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
